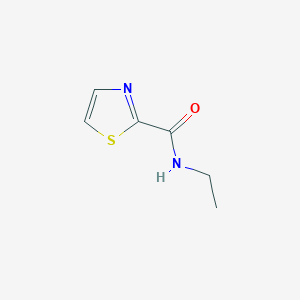

N-Ethyl-thiazolecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N-ethyl-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C6H8N2OS/c1-2-7-5(9)6-8-3-4-10-6/h3-4H,2H2,1H3,(H,7,9) |

InChI Key |

BBHZJZKBZVPDFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl Thiazolecarboxamide and Its Derivatives

General Synthetic Approaches to Thiazolecarboxamides

The formation of the thiazole (B1198619) ring is a critical step in the synthesis of N-Ethyl-thiazolecarboxamide. Several classical and modern methods are employed, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.

Hantzsch Thiazole Synthesis and Modifications for Carboxamide Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com This method is known for its simplicity and generally high yields. chemhelpasap.com

The reaction proceeds through an initial SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring after dehydration. chemhelpasap.com Modifications to this method, such as using microwave assistance, have been shown to reduce reaction times and improve yields compared to conventional heating methods. nih.gov For the synthesis of thiazolecarboxamides, the starting materials can be appropriately substituted to contain the desired carboxamide functionality or a precursor group that can be later converted to the N-ethyl-carboxamide. For instance, α-halogenation of β-keto esters followed by cyclization with thiourea can yield 2-aminothiazole-5-carboxylates. organic-chemistry.org

A variety of catalysts, including silica-supported tungstosilisic acid, have been employed to promote the Hantzsch synthesis under environmentally benign conditions, often in one-pot, multi-component procedures. mdpi.com The reaction conditions can also influence the regioselectivity of the product. For example, performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles. rsc.org

Cook-Heilborn Method for 2-Aminothiazole Derivatives

The Cook-Heilborn thiazole synthesis provides a valuable route to 5-aminothiazoles. This method involves the reaction of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. wikipedia.orgpharmaguideline.com A key advantage of this approach is that it proceeds at room temperature under mild, often aqueous, conditions. wikipedia.org

The mechanism begins with a nucleophilic attack of the nitrogen from the α-aminonitrile onto the carbon of the sulfur-containing reagent. This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting 5-imino-2-thione thiazolidine intermediate yields the final 5-aminothiazole product. wikipedia.org This method allows for variability in the substituents at the 2- and 4-positions of the thiazole ring by choosing different starting materials. wikipedia.org

Cyclization Reactions for Thiazole Ring Formation

Beyond the classical named reactions, a variety of other cyclization strategies are utilized for the synthesis of the thiazole ring. One approach involves the reaction of acylaminocarbonyl compounds with phosphorus pentasulfide. researchgate.net For example, heating N-(2-oxopropyl) acetamide (B32628) with phosphorus pentasulfide yields 2,5-dimethylthiazole. analis.com.my

Another strategy involves the cyclization of active methylene isocyanides, such as tosylmethyl isocyanide, with methyl arene- and hetarenecarbodithioates in the presence of a base. This method is rapid and often does not require extensive purification of the resulting 4,5-disubstituted thiazoles. organic-chemistry.org Furthermore, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur can afford 2-amino-5-acylthiazoles in good yields. organic-chemistry.org The reaction of thioamides with α-chloroglycinates can also be employed to produce 5-acylamino-1,3-thiazoles under mild conditions. researchgate.net

Table 1: Comparison of General Synthetic Approaches to Thiazolecarboxamides

| Synthetic Method | Key Reactants | Key Product Type | General Conditions | Advantages |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | 2,4-Disubstituted Thiazoles | Often requires heating; can be microwave-assisted | High yields, simple procedure, versatile chemhelpasap.comnih.gov |

| Cook-Heilborn Method | α-Aminonitrile, Dithioacid/CS₂ | 5-Aminothiazoles | Room temperature, mild/aqueous conditions | Mild conditions, good for 5-amino derivatives wikipedia.org |

| Phosphorus Pentasulfide Cyclization | Acylaminoketone, P₄S₁₀ | 2,5-Disubstituted Thiazoles | Heating | Access to 2,5-disubstituted patterns analis.com.my |

| Isocyanide Cyclization | Active Methylene Isocyanide, Carbodithioate | 4,5-Disubstituted Thiazoles | Base-induced | Rapid, often avoids purification organic-chemistry.org |

Specific Strategies for N-Ethyl Functionalization of the Carboxamide Group

Once the thiazolecarboxylic acid or a related precursor is synthesized, the final step involves the formation of the N-ethyl amide bond. This is typically achieved through standard amidation or coupling reactions.

Amidation Reactions with Ethylamine or Ethyl-Containing Precursors

Direct amidation of a thiazolecarboxylic acid with ethylamine is a common method for forming the this compound. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by ethylamine. researchgate.net While direct thermal condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and can be thermodynamically unfavorable. nih.gov

Alternatively, a thiazole ester can undergo amidation with an ethyl-containing precursor. For instance, a nickel-catalyzed reductive coupling allows for the direct amidation of unactivated esters with nitroarenes, providing a novel route to aromatic amides. nih.gov While this specific example uses nitroarenes, it highlights the potential for developing new catalytic methods for amide formation.

Coupling Reactions Utilizing Activating Agents (e.g., EDC, DMAP)

The most prevalent and efficient method for forming the N-ethyl amide bond involves the use of coupling reagents to activate the thiazolecarboxylic acid. nih.gov Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. researchgate.netpeptide.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethylamine to form the amide bond. analis.com.my The byproducts of EDC are water-soluble, which simplifies the purification process. peptide.com

To enhance the efficiency of the coupling reaction, additives are often included. 4-(N,N-dimethylamino)pyridine (DMAP) can be used as a catalyst, functioning as an acyl transfer agent to form a highly reactive acyliminium ion intermediate. nih.gov Another common additive is 1-hydroxybenzotriazole (HOBt), which reacts with the EDC-activated carboxylic acid to form a reactive HOBt ester. This intermediate is less prone to side reactions and racemization compared to the O-acylisourea. The combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be a convenient and effective protocol for amide bond formation, particularly with electron-deficient amines. nih.govnih.gov

Table 2: Common Coupling Agents and Additives for N-Ethyl Functionalization

| Reagent | Abbreviation | Role in Reaction | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | Forms a reactive O-acylisourea intermediate; water-soluble byproducts peptide.comanalis.com.my |

| 4-(N,N-dimethylamino)pyridine | DMAP | Catalyst/Acyl Transfer Agent | Forms a highly reactive acyliminium ion intermediate nih.gov |

| 1-Hydroxybenzotriazole | HOBt | Additive/Activating Agent | Forms a reactive HOBt ester, reduces side reactions and racemization nih.govpeptide.com |

Multi-Step Reaction Sequences for Complex this compound Structures

The synthesis of structurally complex derivatives of this compound often necessitates multi-step reaction pathways. These sequences are designed to build sophisticated molecular architectures by adding functionalities or fusing other ring systems onto the core thiazole structure. A common strategy involves the initial synthesis of elaborate precursors which then undergo cyclization to form the desired thiazole-containing molecule.

One such advanced approach is solid-phase synthesis, which can be used to generate a library of structurally diverse thiazole derivatives. mdpi.com This method begins by anchoring a starting material to a solid support, such as a Merrifield resin, and then performing a series of reactions to build the complex molecule step-by-step before cleaving the final product from the resin. mdpi.com For instance, a multi-step sequence can be employed to create thiazolotriazinones, which are complex fused heterocyclic systems containing a thiazole ring. mdpi.com

Another representative multi-step strategy involves the synthesis of thiazolidinone scaffolds based on a quinolone moiety. nih.govnih.gov This process starts with the multi-step preparation of a complex hydrazide derivative, which is then reacted with an isothiocyanate to form an N,N-disubstituted thiourea precursor. nih.govnih.gov In the final step, a cyclization reaction, often with a reagent like dialkyl acetylenedicarboxylate, yields the complex thiazolidinone product. nih.govnih.gov These methodologies highlight how foundational reactions are sequenced to construct molecules with significant complexity.

Table 1: Representative Multi-Step Synthesis Sequence for a Complex Thiazole Derivative

| Step | Reaction Description | Purpose |

|---|---|---|

| 1 | Synthesis of Precursor | Construction of a complex molecular fragment (e.g., a substituted quinolone or attachment to a solid-phase resin). mdpi.comnih.gov |

| 2 | Formation of Thiourea Intermediate | Reaction of the precursor with an isothiocyanate (e.g., ethyl isothiocyanate) to form the key thiourea intermediate. nih.govnih.gov |

| 3 | Cyclization | Reaction of the thiourea intermediate with a cyclizing agent (e.g., dialkyl acetylenedicarboxylate) to form the final fused thiazole ring system. nih.govnih.gov |

| 4 | Cleavage (for Solid-Phase) | Release of the final complex molecule from the solid support. mdpi.com |

Synthesis of Precursors and Intermediates for this compound (e.g., N-ethyl-N'-(1-phenyliminopropyl)thiourea)

The synthesis of this compound and its derivatives relies on the availability of specific precursors and intermediates, most notably substituted thioureas. The structure of the final thiazole is largely determined by the structure of the thiourea used in the cyclization step.

A primary and widely utilized method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. semanticscholar.org To synthesize the specific intermediate N-ethyl-N'-(1-phenyliminopropyl)thiourea, one would react ethyl isothiocyanate with 1-phenylpropan-1-imine. The nucleophilic nitrogen atom of the imine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding disubstituted thiourea. This general approach is versatile, allowing for the creation of a wide array of thiourea derivatives by varying the amine and isothiocyanate starting materials. semanticscholar.orgprepchem.com

Another established route for preparing these intermediates involves the in situ generation of an isothiocyanate. mdpi.com This can be achieved by reacting an acid chloride with a thiocyanate salt, such as ammonium thiocyanate, in a suitable solvent like acetone. mdpi.com The resulting isothiocyanate is not isolated but is immediately reacted with an amine present in the mixture to yield the target thiourea derivative. mdpi.com

Table 2: General Synthesis of N,N'-Disubstituted Thiourea Precursors

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| Isothiocyanate (R-N=C=S) | Amine or Imine (R'-NH2) | N,N'-Disubstituted Thiourea (R-NH-C(S)-NH-R') | Typically performed in a solvent like ethanol and may involve heating under reflux for several hours. nih.govsemanticscholar.org |

| Acid Chloride (R-COCl) + Ammonium Thiocyanate | Amine (R'-NH2) | N,N'-Disubstituted Thiourea (R-CO-NH-C(S)-NH-R') | The acid chloride and ammonium thiocyanate are first refluxed to form the isothiocyanate in situ, followed by the addition of the amine. mdpi.com |

Purification and Isolation Techniques in this compound Synthesis (e.g., Column Chromatography, Recrystallization)

The isolation of pure this compound from a reaction mixture is a critical final step in its synthesis. Crude synthetic products typically contain unreacted starting materials, byproducts, and other impurities that must be removed. semanticscholar.org The two most common and effective purification techniques for solid organic compounds like thiazole derivatives are recrystallization and column chromatography.

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature. libretexts.org The process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent. ualberta.ca As the saturated solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. wikipedia.orgmt.com Impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor). mt.com The pure crystals are then collected by filtration. libretexts.org The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. ualberta.ca

Column Chromatography is a powerful separation technique used to purify compounds based on their differential adsorption to a stationary phase. semanticscholar.orgnih.gov For thiazole derivatives, flash column chromatography using silica gel as the stationary phase is common. semanticscholar.orgrsc.org The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with silica gel. An appropriate solvent or solvent mixture (the mobile phase) is then passed through the column. rsc.org Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are adsorbed more strongly to the silica gel and move slower. This allows for the collection of different fractions, with the desired pure compound being isolated by evaporating the solvent from the relevant fractions. nih.gov This method is particularly useful for separating components of a mixture that have similar solubilities, making purification by recrystallization difficult. semanticscholar.org

Table 3: Comparison of Purification Techniques

| Feature | Recrystallization | Column Chromatography |

|---|---|---|

| Principle | Difference in solubility between the compound and impurities at different temperatures. libretexts.org | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. nih.gov |

| Best For | Removing small amounts of impurities from a large amount of a solid product. mt.com | Separating complex mixtures, thermally unstable compounds, or impurities with similar solubility to the product. semanticscholar.orgrsc.org |

| Process | Dissolving in hot solvent, cooling to form crystals, and filtering. libretexts.org | Adsorbing sample onto a column and eluting with a solvent to separate components into fractions. nih.gov |

| Advantages | Can yield very pure crystalline solids; relatively simple and cost-effective for large scales. | High resolving power for complex mixtures; can be used for a wide range of compounds. rsc.org |

| Disadvantages | Some product loss is inevitable; may not be effective if impurities have similar solubility. | More labor-intensive, time-consuming, and requires larger volumes of solvent compared to recrystallization. |

Structural Characterization and Spectroscopic Analysis in N Ethyl Thiazolecarboxamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework of N-Ethyl-thiazolecarboxamide derivatives. ijpsdronline.comresearchgate.net

In ¹H-NMR spectroscopy, the chemical shifts of protons provide clues about their local electronic environment. For instance, in derivatives of this compound, the protons of the ethyl group and the thiazole (B1198619) ring will have characteristic chemical shifts. The protons on the CH₃ group of the ethyl substituent typically appear at a different frequency than the CH₂ protons, and their signals are split into distinct patterns due to spin-spin coupling. libretexts.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. researchgate.netmasterorganicchemistry.com Each unique carbon atom in this compound and its analogs will produce a distinct signal, with the chemical shift indicating its hybridization and the nature of its neighboring atoms. masterorganicchemistry.com For example, the carbonyl carbon of the amide group is typically observed at a significantly different chemical shift compared to the carbons of the thiazole ring or the ethyl group. The number of signals in a ¹³C-NMR spectrum can also confirm the symmetry of the molecule. masterorganicchemistry.com

Specialized NMR techniques can further be used to establish the connectivity between different parts of the molecule. Data from these NMR experiments are crucial for confirming the successful synthesis of the target compound and for identifying any potential isomers or impurities. sci-hub.seresearchgate.net

Table 1: Representative NMR Data for Thiazole Carboxamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amide N-H | 8.0 - 9.5 |

| ¹H | Thiazole Ring H | 7.0 - 8.5 |

| ¹H | Ethyl CH₂ | 3.2 - 3.6 |

| ¹H | Ethyl CH₃ | 1.1 - 1.4 |

| ¹³C | Amide C=O | 160 - 170 |

| ¹³C | Thiazole Ring C | 110 - 160 |

| ¹³C | Ethyl CH₂ | ~40 |

| ¹³C | Ethyl CH₃ | ~15 |

Note: Chemical shifts can vary depending on the specific derivative and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Amide Carbonyl)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. libretexts.org

For this compound, the IR spectrum will exhibit several key absorption bands that confirm the presence of its defining functional groups. studymind.co.uk The most prominent of these is the strong absorption from the carbonyl (C=O) group of the amide, which typically appears in the region of 1630-1680 cm⁻¹. The N-H bond of the secondary amide also gives rise to a characteristic absorption band, usually found between 3200 and 3400 cm⁻¹. spectroscopyonline.com

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide C=O | Stretch | 1630 - 1680 | Strong |

| Thiazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. ijpsdronline.com

In the analysis of this compound, a sample is first ionized, often using techniques like electrospray ionization (ESI). The resulting molecular ion ([M+H]⁺) is then detected, and its mass-to-charge ratio provides the molecular weight of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. sci-hub.seacs.org

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements. sci-hub.seacs.org This precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, researchers can confidently confirm the molecular formula of this compound and its derivatives. ijpsdronline.com The fragmentation patterns observed in the mass spectrum can also offer structural insights, as the molecule breaks apart in predictable ways.

Table 3: Mass Spectrometry Data for a Representative Thiazole Carboxamide Derivative

| Analysis | Technique | Result |

|---|---|---|

| Molecular Weight | ESI-MS | [M+H]⁺ peak corresponding to the molecular weight |

| Elemental Composition | HRMS | Exact mass measurement confirms the molecular formula |

X-ray Crystallography for Three-Dimensional Structure Elucidation

For this compound and its derivatives, X-ray crystallography can unambiguously determine the spatial arrangement of the ethyl group, the thiazole ring, and the carboxamide linkage. nih.gov This information is invaluable for understanding how the molecule might interact with biological targets. The crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which are important for the compound's physical properties and its behavior in a biological system. nih.govnih.gov Obtaining a high-quality crystal suitable for X-ray diffraction can be a challenging but highly rewarding step in the characterization of a new compound. mdpi.com

Table 4: Illustrative Crystallographic Data for a Thiazole Derivative

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions | The lengths of the sides and the angles between them |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles formed by three connected atoms |

| Torsion Angles | The dihedral angles that define the molecular conformation |

Note: Specific values are dependent on the individual compound's crystal structure.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods for separating the components of a mixture. googleapis.comnih.gov

TLC is a simple, rapid, and cost-effective technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. libretexts.org A small amount of the sample is spotted onto a plate coated with a stationary phase, and a solvent (the mobile phase) is allowed to move up the plate. Different components of the mixture will travel at different rates, resulting in their separation. The purity can be assessed by the number of spots observed. solubilityofthings.com

HPLC is a more sophisticated and quantitative technique that provides a higher degree of resolution and sensitivity. nih.govresearchgate.net In HPLC, the sample is pumped through a column packed with a stationary phase under high pressure. A detector at the end of the column measures the amount of each component as it elutes. The resulting chromatogram shows a series of peaks, with the area of each peak being proportional to the concentration of that component. For this compound, HPLC can be used to determine the purity of the final product with a high degree of accuracy, often achieving purity levels of 95% or greater. acs.org

Table 5: Chromatographic Methods for Purity Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. libretexts.org | Rapid monitoring of reaction progress and preliminary purity assessment. solubilityofthings.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and a high-pressure liquid mobile phase. nih.gov | Accurate quantitative determination of purity and identification of impurities. acs.orgresearchgate.net |

Computational Chemistry and in Silico Approaches in N Ethyl Thiazolecarboxamide Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how N-Ethyl-thiazolecarboxamide derivatives may interact with various biological targets.

Researchers have employed molecular docking to investigate the interaction of thiazole (B1198619) carboxamide derivatives with a range of protein targets implicated in various diseases.

Cyclooxygenase (COX-1 and COX-2): Docking studies on a series of newly synthesized methoxyphenyl thiazole carboxamide derivatives have been performed to understand their inhibitory action on COX-1 and COX-2 enzymes. researchgate.netnih.gov These enzymes are crucial in mediating inflammation. The studies revealed that these compounds could fit within the binding pockets of both COX isozymes. nih.govacs.org A key difference between the two isozymes is the substitution of isoleucine (ILE-523) in COX-1 with the smaller valine (VAL-523) in COX-2, which results in a larger, more accessible binding pocket in COX-2. nih.gov Docking analyses showed that derivatives with bulky groups, such as a trimethoxy-substituted phenyl ring, could not bind as well with the more constricted COX-1 active site, which may explain their selectivity for COX-2. researchgate.netnih.gov For example, the interaction behaviors of compounds 2d , 2e , 2f , and 2i within the COX-1 and COX-2 isozymes were found to be comparable to celecoxib (B62257), a known selective COX-2 inhibitor. researchgate.netnih.gov

Succinate (B1194679) Dehydrogenase (SDH): Novel pyrazole-thiazole carboxamides have been designed and evaluated as succinate dehydrogenase inhibitors, a target for developing new fungicides. researchgate.netacs.org Molecular docking studies were conducted to explain the possible binding mode of these compounds in the active site of SDH. researchgate.netacs.org For instance, compound 9ac was docked into the active site of Rhizoctonia cerealis SDH (RcSDH), revealing key interactions that contribute to its inhibitory activity. researchgate.net Similarly, other studies on thiazole carboxamides targeting SDH have used docking to understand structure-activity relationships and guide the design of more potent inhibitors. sci-hub.se

Other Targets (SIRT2, PDK1, Serotonin (B10506) Receptors, AMPA Receptors): The application of molecular modeling has been used to discover novel thiazole-based inhibitors for targets like SIRT2, a class III histone deacetylase. nih.gov Virtual screening and docking studies highlighted key contacts within the SIRT2 binding pocket, such as interactions with Tyr104, Phe119, Phe234, and Phe235, which are important for high inhibitory ability. nih.gov For the protein kinase PDK1, small molecules have been identified that target an allosteric docking site, with structural studies revealing how these molecules mimic the binding of natural peptide motifs. nih.gov While the serotonergic and glutamatergic systems, including serotonin transporters and AMPA receptors, are critical drug targets, specific docking studies focusing on this compound derivatives against these receptors are not extensively detailed in the provided research. frontiersin.org

To further quantify the binding interactions predicted by docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy of the ligand-protein complex.

The Prime MM-GBSA method has been applied to series of thiazole carboxamide derivatives to assess their binding affinity for COX-1 and COX-2 isozymes. acs.orgnih.govresearchgate.net This approach calculates the binding free energy (ΔG bind), where a more negative value indicates a stronger, more favorable binding. For a selection of compounds (2a , 2b , and 2j ) and the reference drug celecoxib, the MM-GBSA calculations were consistent with experimental activity, showing favorable binding free energies. acs.orgnih.gov The calculated affinities helped to rationalize the observed biological activity and selectivity of the compounds. researchgate.netnih.gov

| Compound | ΔG bind (kcal/mol) with COX-1 | ΔG bind (kcal/mol) with COX-2 |

|---|---|---|

| Celecoxib | -73.89 | -80.18 |

| 2a | -50.75 | -58.07 |

| 2b | -43.39 | -70.72 |

| 2j | -58.33 | -62.94 |

Density Functional Theory (DFT) Analysis for Chemical Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orgmdpi.com It is employed to calculate various chemical reactivity descriptors that help in understanding the stability and interaction capabilities of this compound derivatives. researchgate.netnih.govnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the chemical reactivity and stability of a molecule. nih.govnih.gov

For thiazole carboxamide derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netnih.govnih.gov A small HOMO-LUMO energy gap suggests high chemical reactivity, greater polarizability, and a higher propensity to engage in stabilizing interactions with a receptor. nih.govresearchgate.net The calculated HOMO-LUMO gaps for these compounds confirmed their potential for favorable binding interactions. researchgate.netnih.gov

| Compound | E HOMO (eV) | E LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 2d | -6.110 | -1.850 | 4.260 |

| 2e | -5.910 | -1.740 | 4.170 |

| 2f | -5.770 | -1.630 | 4.140 |

| 2i | -5.740 | -1.610 | 4.130 |

DFT calculations provide insights into the electronic properties and distribution across the molecule, which helps in confirming the structural features necessary for effective binding. researchgate.netnih.gov The analysis of global reactivity descriptors derived from HOMO and LUMO energies validates the structural design of the molecules. nih.gov For instance, the distribution map of HOMO and LUMO surfaces can be visualized to examine their shape and position, ensuring that the electron-donating and accepting regions of the molecule are appropriately oriented to interact with the target protein's active site. nih.gov This information confirms that the designed molecules possess the key electronic and structural characteristics required to achieve high affinity and favorable interactions with their biological targets. researchgate.netnih.gov

In Silico ADME-T Analysis for Druggability Assessment (Excluding Toxicity Profiles)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction is a crucial step that helps to filter out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline.

Studies on thiazole carboxamide derivatives have utilized computational tools, such as the QikProp module of the Schrödinger software suite, to predict a wide range of physicochemical and pharmacokinetic parameters. researchgate.netnih.govacs.orgnih.gov These analyses assess properties like molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors, which are all critical for a molecule's ability to be absorbed and distributed throughout the body. The evaluation ensures that the designed ligands fall within the acceptable ranges for drug-like molecules, asserting their potential to be developed into lead compounds. researchgate.netnih.gov For example, in silico ADME studies on methoxyphenyl thiazole carboxamide derivatives showed that the ligands generally possessed admissible ADME properties, marking them as promising candidates for further research. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing crucial information about crystal packing. This analysis is based on the electron distribution of a molecule calculated in a crystalline environment. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the non-covalent interactions that stabilize the crystal structure can be obtained.

For this compound, Hirshfeld surface analysis reveals the predominant intermolecular contacts that govern its crystal packing. The analysis identifies and quantifies the relative contributions of various interactions, such as hydrogen bonds, and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions.

A detailed breakdown of the intermolecular contacts for a related series of thiazole carboxamide derivatives shows the significance of H···H, C···H, and N···H interactions in the molecular packing. For instance, in a closely related thiazolyl-pyrazole hybrid, H···H contacts account for 39.6% of the total interactions, C···H for 27.5%, and S···H for 22.1%. The red regions on the dnorm surface highlight the closest intermolecular contacts, which are indicative of hydrogen bonding. The shape index visualization can also reveal the presence of π-π stacking interactions, which are identified by characteristic adjacent red and blue triangles.

Table 1: Percentage Contributions of Intermolecular Contacts for a Thiazolyl-Pyrazole Hybrid from Hirshfeld Surface Analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 39.6 |

| C···H | 27.5 |

| S···H | 22.1 |

| N···H | 7.9 |

| S···S | 1.6 |

| C···N | 0.7 |

| C···C | 0.4 |

| S···C | 0.2 |

Three-Dimensional Electrostatic Potentials (3D-MEP) Analysis

The three-dimensional molecular electrostatic potential (3D-MEP) is a valuable tool for understanding the electronic distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is calculated as the force acting on a positive test charge at a point in the vicinity of a molecule, arising from the molecule's electrons and nuclei.

In the 3D-MEP map of a molecule, different potential values are represented by a color spectrum. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of most positive potential, indicating sites for nucleophilic attack. Green and yellow denote areas with intermediate potential.

For this compound, the 3D-MEP analysis would highlight the electronegative nitrogen and oxygen atoms of the thiazole and carboxamide groups, respectively, as regions of negative potential (red), making them likely sites for hydrogen bond acceptance and interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl group and the amide N-H would exhibit positive potential (blue), indicating their role as hydrogen bond donors. This analysis is crucial for predicting how this compound will interact with other molecules, including biological receptors. The MEP map provides insights into potential ligand-substrate interactions and can guide the design of new derivatives with enhanced binding affinities.

Computational Target Prediction and Validation

Identifying the biological targets of a small molecule is a critical step in drug discovery and chemical biology. Computational target prediction, or in silico target fishing, utilizes various computational methods to predict the potential protein targets of a given compound. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods compare the query molecule, such as this compound, to databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets. Structure-based methods, on the other hand, involve docking the molecule into the binding sites of known protein structures to predict binding affinity and mode.

For this compound, computational target prediction would involve screening it against various protein target databases. The predictions generated by these in silico methods provide a list of potential protein targets. For example, recent studies on other thiazole carboxamide derivatives have identified enzymes like cyclooxygenases (COX-1 and COX-2) as potential targets.

Once a list of potential targets is generated, computational validation is necessary. This can involve more rigorous molecular docking studies, molecular dynamics simulations to assess the stability of the predicted ligand-protein complex, and the calculation of binding free energies. These validation steps help to prioritize the most likely targets for subsequent experimental validation. The ultimate goal is to identify and confirm the specific proteins with which this compound interacts to elicit a biological effect.

Pharmacological and Biological Activity Profiling of N Ethyl Thiazolecarboxamide

Modulation of Enzyme Activity (e.g., Cyclooxygenase (COX) Inhibition)

Thiazole (B1198619) carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators involved in inflammatory responses. nih.gov The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The two main isoforms of the COX enzyme, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammation. mdpi.com Consequently, selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.govnih.gov

Research into a series of newly synthesized thiazole carboxamide derivatives has revealed compounds with notable inhibitory activity against both COX isoforms. For instance, in one study, the most effective compound against the COX-1 enzyme was designated 2b , with a half-maximal inhibitory concentration (IC₅₀) of 0.239 μM. nih.gov This same compound also demonstrated potent activity against COX-2 with an IC₅₀ value of 0.191 μM. nih.gov

The selectivity of a compound is often expressed as a selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2). A ratio greater than 1 indicates higher selectivity for COX-2. acs.org In the aforementioned study, compound 2a exhibited the highest selectivity ratio of 2.766 for COX-2, with an IC₅₀ of 0.958 μM against COX-2 and 2.65 µM against COX-1. nih.govacs.org Another compound, 2j , also showed good selectivity toward COX-2 with a ratio of 1.507 and an IC₅₀ of 0.957 μM. nih.gov These findings underscore the potential of the thiazole carboxamide scaffold in designing selective COX-2 inhibitors.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Thiazole Carboxamide Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2a | 2.65 | 0.958 | 2.766 | nih.govacs.org |

| 2b | 0.239 | 0.191 | 1.251 | nih.gov |

| 2j | - | 0.957 | 1.507 | nih.gov |

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

The thiazole nucleus is a core component of many compounds with diverse antimicrobial properties. cbijournal.com Thiazole derivatives have demonstrated varied biological activities, including antibacterial, antifungal, and antiviral effects. nih.gov This broad-spectrum activity has made them a focal point in the search for new antimicrobial agents. nih.gov

The antifungal and antibacterial efficacy of N-Ethyl-thiazolecarboxamide and its analogs has been evaluated against a range of specific pathogens.

Rhizoctonia cerealis : This fungus is the causal agent of sharp eyespot disease in wheat. nih.gov Certain pyrazole-thiazole carboxamides have demonstrated excellent in vitro activity against R. cerealis, with 50% effective concentration (EC₅₀) values ranging from 1.1 to 4.9 mg/L, which is superior to the commercial fungicide thifluzamide (EC₅₀ = 23.1 mg/L). nih.gov

Sclerotinia sclerotiorum : A devastating fungal pathogen with a wide host range, S. sclerotiorum causes diseases like white mold. nih.govwikipedia.org Novel thiazole carboxamides have been developed as potent inhibitors of this fungus. researchgate.net For instance, compound 9cd was found to be significantly more active than thifluzamide against S. sclerotiorum, with an EC₅₀ value of 0.8 mg/L compared to 4.9 mg/L for thifluzamide. nih.gov

Candida albicans : This opportunistic fungal pathogen can cause serious infections, particularly in immunocompromised individuals. nih.gov Several studies have confirmed the activity of thiazole derivatives against C. albicans. cbijournal.comnih.gov One study identified a (4-phenyl-1, 3-thiazol-2-yl) hydrazine compound with a minimum inhibitory concentration (MIC) as low as 0.0625 μg/ml against C. albicans. frontiersin.org This compound also showed fungicidal activity and inhibited biofilm formation at concentrations from 0.0625 to 0.5 μg/ml. frontiersin.org

Gram-positive bacteria : Thiazole derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. cbijournal.comnih.gov In a study of thiazole-clubbed 1,3,4-oxadiazoles, compounds with electron-withdrawing groups exhibited potent antibacterial activity against S. aureus. nih.gov

Aspergillus species : Various thiazole derivatives have been screened for activity against Aspergillus species. Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives showed promising inhibition against Aspergillus niger. cbijournal.com Another study found that a thiazole-oxadiazole derivative was the most potent antifungal agent against both C. albicans and A. niger. nih.gov

Table 2: Antimicrobial Activity of Thiazole Carboxamide Derivatives Against Specific Pathogens

| Compound Class | Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole-thiazole carboxamides | Rhizoctonia cerealis | EC₅₀ | 1.1 - 4.9 mg/L | nih.gov |

| Pyrazole-thiazole carboxamide (9cd) | Sclerotinia sclerotiorum | EC₅₀ | 0.8 mg/L | nih.gov |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans | MIC | 0.0625 μg/mL | frontiersin.org |

| Thiazole-oxadiazole (5f) | Candida albicans | MIC | 25 μg/mL | nih.gov |

| Thiazole-oxadiazole (5f) | Aspergillus niger | MIC | 25 μg/mL | nih.gov |

One of the key mechanisms underlying the antifungal activity of thiazole carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH, also known as Complex II, is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. researchgate.net Fungicides that target SDH are known as SDHIs and have become vital in managing fungal infections in a variety of crops. researchgate.netresearchgate.net

Novel thiazole carboxamides have been rationally designed to target SDH. Bioassays have confirmed that these compounds can exhibit excellent SDH inhibition. For example, compound 6g showed SDH inhibition similar to that of the commercial fungicide thifluzamide, with IC₅₀ values of 0.56 mg/L and 0.55 mg/L, respectively. researchgate.net Molecular docking studies of pyrazole-thiazole carboxamides have further elucidated the binding mode within the SDH active site, confirming this enzyme as a primary target. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is well-documented and is closely linked to their ability to modulate inflammatory pathways, including the inhibition of COX enzymes. cbijournal.comnih.gov Studies on various thiazole carboxamide analogs have demonstrated significant anti-inflammatory effects. For instance, certain 1,3,4-thiadiazole-2-carboxamide derivatives showed a high percentage of inhibition of protein denaturation, a common screening method for anti-inflammatory activity. nih.gov The mechanism often involves reducing the production of inflammatory mediators like nitric oxide (NO) and down-regulating pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. nih.govresearchgate.net

Anticancer and Antiproliferative Activities (e.g., against specific cancer cell lines)

The thiazole moiety is present in numerous compounds with established anticancer properties. cbijournal.com Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govmdpi.com

Research has shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, novel thiazole-2-acetamide derivatives were identified as potent tubulin polymerization inhibitors, a mechanism used by several successful anticancer drugs. nih.gov One of the most effective derivatives, 10a , exhibited an IC₅₀ value of 2.69 μM against tubulin polymerization. nih.gov

The antiproliferative activity of these compounds has been tested against a panel of human cancer cell lines.

Breast Cancer (MCF-7) : Compound 10a showed strong activity against the MCF-7 cell line, with an IC₅₀ value of 4 ± 0.2 µM. nih.gov Other thiazole derivatives have also shown potent cytotoxic activity against MCF-7 cells. mdpi.com

Prostate Cancer (PC-3) : Compound 10a was also the most effective against the PC-3 prostate cancer cell line, with an IC₅₀ of 7 ± 0.6 µM. nih.gov

Liver Cancer (HepG2) : N-hetaryl-2-cyanoacetamide derivatives incorporating a thiophene moiety demonstrated significant cytotoxicity against HepG2 cells. nih.gov

Cervical Cancer (HeLa) : Thiazole-clubbed 1,3,4-oxadiazoles have been evaluated for their cytotoxicity in HeLa cell lines. nih.gov

These studies indicate that the thiazole carboxamide scaffold is a promising template for the development of novel anticancer agents. nih.govnih.gov

Table 3: Antiproliferative Activity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|---|

| 10a | MCF-7 | Breast | IC₅₀ | 4 ± 0.2 | nih.gov |

| 10a | PC-3 | Prostate | IC₅₀ | 7 ± 0.6 | nih.gov |

| 10a | - | Tubulin Polymerization | IC₅₀ | 2.69 | nih.gov |

| 4c | MCF-7 | Breast | IC₅₀ | 2.57 ± 0.16 | mdpi.com |

Inhibition of Kinase Targets (e.g., CDKs, EGFR, PDK1, SIRT2)

Thiazolecarboxamide derivatives have emerged as a significant scaffold in the development of kinase inhibitors, demonstrating activity against a range of targets involved in cell cycle regulation and signaling pathways.

Cyclin-Dependent Kinases (CDKs): The diaminothiazole core, a close structural relative of this compound, has been identified as a source of highly potent and selective inhibitors of CDKs. These kinases are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. Structure-based design has led to the development of diaminothiazole analogs with significant inhibitory activity against CDK2, a key regulator of the G1/S and S phases of the cell cycle.

Epidermal Growth Factor Receptor (EGFR): Thiazole-containing compounds have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers. For instance, thiazolyl-pyrazoline derivatives have demonstrated the ability to inhibit EGFR kinase activity. These findings suggest the potential of the thiazolecarboxamide scaffold to be adapted for EGFR inhibition.

Sirtuin 2 (SIRT2): Several studies have focused on the development of thiazole-based inhibitors of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases. SIRT2 is implicated in various cellular processes, including cell cycle control, and is considered a therapeutic target in cancer and neurodegenerative diseases. Thiazole-containing compounds have been identified as effective SIRT2 inhibitors, highlighting another potential avenue for the pharmacological activity of this compound.

Currently, there is a lack of specific research data directly implicating this compound in the inhibition of PDK1.

Neuropharmacological Effects (e.g., Antipsychotic, Anti-anoxic, AMPA Receptor Modulation)

The thiazolecarboxamide scaffold is associated with a range of effects on the central nervous system, including potential antipsychotic, anti-anoxic, and modulatory actions on excitatory neurotransmission.

Antipsychotic Potential: A study on a structurally related compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), has indicated an antipsychotic profile. This compound demonstrated significant impairment of the conditioned avoidance response in rats, a standard preclinical model for assessing antipsychotic activity. The profile of NRA0562 was found to be consistent with that of atypical antipsychotics like clozapine and risperidone.

Anti-anoxic Activity: Research into 2-thiazolecarboxamides has revealed their potential as cerebral protective agents with anti-anoxic properties. In studies conducted on mice, various 2-thiazolecarboxamide derivatives were synthesized and tested for their ability to protect against anoxia. These findings suggest a potential neuroprotective role for this class of compounds under hypoxic conditions.

AMPA Receptor Modulation: Thiazole carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. Certain derivatives have been shown to act as negative allosteric modulators of GluA2-containing AMPA receptors. This modulation can lead to a reduction in excessive glutamatergic activity, which is implicated in various neurological disorders.

The interaction of thiazolecarboxamide derivatives with neurotransmitter systems, particularly the serotonergic system, is an area of active investigation. A notable study demonstrated that a quinoxaline-2-carboxamide derivative, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, functions as a 5-HT3 receptor antagonist and exhibits antidepressant-like effects in animal models. This suggests that the carboxamide moiety, when incorporated into suitable heterocyclic systems, can interact with serotonin (B10506) receptors. Blockade of the 5-HT3 receptor by this compound is thought to increase the synaptic concentration of serotonin, contributing to its antidepressant-like activity. While this provides a precedent for carboxamide derivatives targeting the serotonin system, further research is needed to specifically elucidate the interaction of this compound with various serotonin receptor subtypes.

The neuroprotective potential of the thiazolecarboxamide scaffold is supported by its ability to modulate AMPA receptors. By acting as negative allosteric modulators, these compounds can reduce the excitotoxicity associated with excessive glutamate receptor activation, a key factor in the pathophysiology of several neurodegenerative diseases. The investigation of thiazole carboxamide derivatives as agents that can mitigate neuronal damage highlights their therapeutic potential in conditions characterized by excitotoxic cell death.

Immunomodulatory Potential

Currently, there is a lack of specific published research directly investigating the immunomodulatory potential of this compound or the broader class of thiazolecarboxamide derivatives.

Antiparasitic Properties

The thiazole ring is a common structural motif in a variety of compounds with demonstrated antiparasitic activity. Research has shown that thiazole derivatives are effective against a range of parasites, including Trypanosoma, Leishmania, and Plasmodium species.

Trypanosoma cruzi: Thiazole derivatives have been investigated for their activity against T. cruzi, the parasite responsible for Chagas disease.

Leishmania spp.: Thiazole-containing compounds have also shown promise in targeting Leishmania parasites, the causative agents of leishmaniasis.

Plasmodium falciparum: The antiplasmodial activity of compounds containing a thiazole core suggests their potential in the development of new treatments for malaria.

While these findings point to the potential of the thiazole scaffold in antiparasitic drug discovery, specific studies on the efficacy of this compound are not yet available.

Antiallergy Agent Potential

The potential of thiazolecarboxamide derivatives as antiallergy agents is an emerging area of interest. A patent has mentioned a derivative of 1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide in the context of antiallergic agents. Additionally, the anti-inflammatory properties of some thiazole carboxamide derivatives, such as the inhibition of cyclooxygenase (COX) enzymes, may contribute to their potential in mitigating allergic inflammatory responses. However, direct evidence from dedicated antiallergy studies on this compound is not currently available in the scientific literature.

Plant Disease Control Applications

This compound belongs to the broader chemical class of thiazole carboxamides, which have garnered significant attention in the agricultural sector for their potent fungicidal properties. Research into this class of compounds has revealed their efficacy against a wide range of plant pathogens, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. researchgate.netsci-hub.box This mode of action disrupts the pathogen's energy production, leading to its eventual death.

Detailed Research Findings

Recent studies have focused on the synthesis and evaluation of novel thiazole carboxamide derivatives, demonstrating their potential as effective plant disease control agents. These investigations have provided valuable insights into the structure-activity relationships within this chemical family and have identified compounds with promising fungicidal activity against economically important plant diseases.

One area of research has been the development of novel thiazole carboxamides as succinate dehydrogenase inhibitors (SDHIs). acs.org In these studies, various derivatives are synthesized and tested for their ability to inhibit the SDH enzyme and control fungal growth. For instance, certain novel thiazole carboxamide compounds have demonstrated significant in vitro activity against pathogens such as Rhizoctonia cerealis and Sclerotinia sclerotiorum. acs.org Some of these derivatives have even shown superior efficacy compared to existing commercial fungicides like Thifluzamide. acs.org

Further research has explored the combination of the thiazole moiety with other chemical groups, such as pyrazole carboxylates, to create new fungicidal compounds. acs.orgnih.gov These hybrid molecules have been tested against a panel of agricultural fungi, revealing excellent bioactivities against pathogens like Botrytis cinerea and Valsa mali. acs.orgnih.gov The in vivo application of these compounds on crops such as cherry tomatoes and apple branches has confirmed their protective effects against fungal infections. acs.orgnih.gov

The mechanism of action for these thiazole carboxamide derivatives is consistently linked to the inhibition of the SDH enzyme. acs.orgacs.orgnih.gov Molecular docking studies have further elucidated the interaction between these compounds and the crucial amino acid residues within the SDH enzyme, providing a deeper understanding of their inhibitory effects. acs.orgnih.gov

The following interactive data table summarizes the fungicidal efficacy of selected thiazole carboxamide derivatives from recent research findings.

| Compound/Derivative | Target Pathogen | Host Plant | Efficacy (EC50 in mg/L) | Protective Activity (%) | Reference |

| Thiazole Carboxamide 6g | Rhizoctonia cerealis | - | 6.2 | - | acs.org |

| Sclerotinia sclerotiorum | Brassica napus L. | 0.6 | 67.3% at 2.0 mg/L | acs.org | |

| Thiazole Carboxamide 6c | Sclerotinia sclerotiorum | Brassica napus L. | - | 75.4% at 2.0 mg/L | acs.org |

| Pyrazole Carboxylate 24 | Botrytis cinerea | Cherry Tomato | 0.40 | Prominent at 25 mg/L | acs.orgnih.gov |

| Sclerotinia sclerotiorum | - | 3.54 | - | acs.orgnih.gov | |

| Pyrazole Carboxylate 15 | Valsa mali | Apple Branch | 0.32 | Prominent at 25 mg/L | acs.orgnih.gov |

Structure Activity Relationship Sar Studies of N Ethyl Thiazolecarboxamide Derivatives

Impact of the N-Ethyl Group Substitution on Biological Activity

The N-ethyl group plays a significant role in the biological activity of thiazolecarboxamide derivatives. While direct SAR studies focusing exclusively on the N-ethyl group of N-Ethyl-thiazolecarboxamide are not extensively detailed in the provided search results, the broader context of N-substituted carbazole (B46965) derivatives offers some insights. For instance, in a series of N-substituted carbazoles, an N-ethyl-carbazole derivative demonstrated notable apoptotic effects on certain cancer cell lines mdpi.com. This suggests that the ethyl substituent on the nitrogen atom can contribute significantly to cytotoxic activity.

In another study on N-substituted pyrrolocarbazoles, derivatives with different N-substituents exhibited potent inhibitory activity against pim-kinase and antiproliferative activities against various human cancer cell lines mdpi.com. While these are not thiazolecarboxamides, they highlight the principle that the nature of the N-substituent is a critical determinant of biological activity. The size, lipophilicity, and electronic properties of the group attached to the nitrogen can influence how the molecule interacts with its biological target.

Influence of Substituents on the Thiazole (B1198619) Ring (e.g., Fluorine, Methoxy (B1213986), Phenyl, Alkyl)

Substitutions on the thiazole ring of this compound derivatives have a profound effect on their biological profiles. The electronic and steric properties of these substituents can modulate the compound's interaction with target enzymes and receptors.

Halogens (Fluorine, Chlorine, Bromine): The presence of halogen atoms, particularly fluorine and chlorine, on a phenyl ring attached to the thiazole core often enhances cytotoxic activity. In a series of thiazole-2-carboxamide derivatives, compounds with a fluorine substituent on the benzene (B151609) ring demonstrated greater cytotoxicity than those with chlorine or methyl groups nih.gov. Specifically, a 4-fluoro substitution was found to be more favorable for cytotoxic activity than 3-fluoro or 2-fluoro substitutions nih.gov. Similarly, a 4-chloro substitution was preferred over a 3-chloro substitution nih.gov. In another study, a chloro substituent was found to be responsible for antibacterial activity in a series of 4-(p-halophenyl)-thiazolyl derivatives nih.gov.

Methoxy Group: The influence of a methoxy group can vary. While some studies on thiazole derivatives have shown that methoxy-substituted compounds can have favorable interactions with biological targets, others have found that electron-donating groups like methoxy can be detrimental to cytotoxic potency nih.gov. For instance, in a series of thiazole derivatives, compounds with a methoxy group showed very little antimicrobial activity cbijournal.com.

Phenyl Group: The addition of a phenyl ring to the thiazole nucleus is a common strategy in drug design. The position and substitution pattern on this phenyl ring are critical for activity. For example, in a study of thiazole derivatives with anti-anoxic activity, a 4-(3-trifluoromethylphenyl) substituent on the thiazole ring resulted in a potent compound nih.gov.

Alkyl Groups: The presence of alkyl groups on the thiazole ring can also influence activity. In some cases, electron-donating groups like methyl have been found to be detrimental to cytotoxic potency nih.gov. However, in other contexts, such as in certain antimicrobial thiazole derivatives, the presence of a methyl group is part of the core structure of active compounds mdpi.com.

The following table summarizes the influence of various substituents on the thiazole ring:

| Substituent | Position/Context | Observed Effect |

| Fluorine | 4-position on an attached phenyl ring | Favorable for cytotoxic activity nih.gov |

| Chlorine | 4-position on an attached phenyl ring | Favorable for cytotoxic activity nih.gov |

| Methoxy | On an attached phenyl ring | Can be detrimental to cytotoxic potency nih.gov |

| Phenyl | 4-position of the thiazole ring | Can lead to potent biological activity nih.gov |

| Methyl | On an attached phenyl ring | Can be detrimental to cytotoxic potency nih.gov |

Role of Additional Moieties (e.g., Piperazine (B1678402), Phenyl Rings, Alkyl Chains, Cyano-thienylmethyl) in Modulating Activity

The incorporation of additional chemical moieties into the this compound scaffold is a key strategy for modulating biological activity, influencing properties such as potency, selectivity, and pharmacokinetics.

Piperazine: The piperazine ring is a common feature in many biologically active compounds. In a study of N-substituted carbazoles, a derivative containing a piperazine moiety showed efficacy against human breast cancer cell lines mdpi.com. This suggests that the basic nitrogen of the piperazine ring can form important interactions with biological targets.

Phenyl Rings: As discussed previously, the presence and substitution pattern of phenyl rings are critical. In a series of thiazole/thiadiazole carboxamide derivatives, weak electron-withdrawing groups on a terminal phenyl ring were found to be favorable for cytotoxic activity, while electron-donating groups, strong electron-withdrawing groups, and bulky groups were detrimental nih.gov. The position of substituents on the phenyl ring also significantly impacts cytotoxicity nih.gov.

Alkyl Chains: The length and nature of alkyl chains can influence the lipophilicity and conformational flexibility of the molecule. For instance, in a series of compounds with anti-anoxic activity, an N-[2-(4-morpholinyl)ethyl] side chain was part of the most potent derivative, highlighting the importance of the linker between the thiazolecarboxamide core and a basic moiety nih.gov.

The following table provides a general overview of how different moieties can modulate activity:

| Moiety | General Role in Modulating Activity |

| Piperazine | Can enhance interactions with biological targets through its basic nitrogen. |

| Phenyl Rings | Substituents and their positions critically influence activity, with weak electron-withdrawing groups often being favorable for cytotoxicity nih.gov. |

| Alkyl Chains | Affect lipophilicity and can act as linkers to other functional groups. |

| Heterocyclic Rings (e.g., Thiophene) | The specific nature of the heterocyclic ring can significantly alter the biological activity profile. |

Correlation Between Structural Features and Specific Biological Activities (e.g., Antimicrobial, Anti-anoxic, COX Inhibition, Cytotoxicity)

The structural features of this compound derivatives can be directly correlated with specific biological activities.

Antimicrobial Activity: For antimicrobial activity, the presence of electron-withdrawing groups on a sulfonamide moiety coupled to the thiazole ring can be beneficial. In contrast, electron-donating groups like methyl and methoxy tend to decrease antimicrobial activity cbijournal.com. Derivatives with nitro and amino groups have shown promising activity against various microbial strains cbijournal.com. The presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring has been found to be beneficial for antibacterial activity nih.gov.

Anti-anoxic Activity: In the search for cerebral protective agents, 2-thiazolecarboxamides possessing a nitrogenous basic moiety at the C-2 position of the thiazole ring were synthesized and tested for anti-anoxic activity. A key finding was that N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride exhibited potent anti-anoxic activity nih.gov. This highlights the importance of a basic nitrogenous moiety linked to the thiazolecarboxamide core for this specific activity.

COX Inhibition: Several thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is a key objective to reduce gastrointestinal side effects. In one study, a thiazole carboxamide derivative showed a selectivity ratio of 2.76 for COX-2 over COX-1 acs.org. Another study on imidazo[2,1-b]thiazole (B1210989) derivatives found that the type and size of the amine group at the C-5 position affected both the potency and selectivity of COX-2 inhibition brieflands.com. Specifically, a derivative with an N,N-dimethylaminomethyl group was the most potent COX-2 inhibitor brieflands.com.

Cytotoxicity: The cytotoxic activity of thiazolecarboxamide derivatives against cancer cell lines is highly dependent on their substitution patterns. As mentioned earlier, thiazole-2-carboxamide scaffolds have shown better cytotoxicity than other isomers nih.gov. Halogen substitutions, particularly fluorine, on an attached phenyl ring enhance cytotoxicity, with the position of the halogen being crucial nih.gov. Weak electron-withdrawing groups on a terminal phenyl ring are also favorable for cytotoxic activity nih.gov. In another study, certain N-thiazole acetamide (B32628) analogs showed significant cytotoxicity against various cancer cell lines, with the presence of an aryl ethyl carboxylate group having a positive impact dergipark.org.tr.

The table below correlates structural features with specific biological activities:

| Biological Activity | Key Structural Features |

| Antimicrobial | Electron-withdrawing groups on a sulfonamide moiety; nitro and amino groups cbijournal.com. |

| Anti-anoxic | A basic nitrogenous moiety linked to the C-2 position of the thiazole ring nih.gov. |

| COX Inhibition | Specific amine substitutions on an attached imidazo[2,1-b]thiazole ring for COX-2 selectivity brieflands.com. |

| Cytotoxicity | Thiazole-2-carboxamide scaffold; halogen (especially fluorine) substitutions on a phenyl ring; weak electron-withdrawing groups on a terminal phenyl ring nih.gov. |

Computational SAR Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the SAR of this compound derivatives and for designing new, more potent compounds.

QSAR Studies: QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a series of N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides, a QSAR study revealed that topological descriptors of the compounds play a significant role in developing predictive models for their activity as VEGF receptor inhibitors researchgate.net. This approach helps in identifying the key structural features that govern the biological activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of thiazolecarboxamide derivatives with their biological targets. For instance, docking studies have been used to investigate the binding of thiazole derivatives to the active site of the COX-2 enzyme, revealing interactions similar to those of known inhibitors like celecoxib (B62257) nih.gov. In another study, molecular docking was used to show how thiazole Schiff base analogs effectively bind to the potential receptor binding sites of microbial targets researchgate.net.

Other Computational Approaches: Three-dimensional electrostatic potentials (3D-MEP) have been used to compare the electronic properties of active compounds. For example, the 3D-MEP around the basic nitrogen atom of a potent anti-anoxic thiazole derivative was compared with that of another active compound to understand the electronic requirements for activity nih.gov.

Computational approaches provide valuable insights that complement experimental studies and guide the rational design of new this compound derivatives with improved biological activities.

Preclinical Biological Evaluation of N Ethyl Thiazolecarboxamide in Disease Models

In Vitro Assays for Biological Efficacy

In vitro assays are essential for the initial characterization of the biological effects of a compound at a cellular and molecular level. These assays provide a controlled environment to assess efficacy and mechanism of action before proceeding to more complex biological systems.

Cytotoxicity Screening in Cell Lines

The initial evaluation of thiazole (B1198619) carboxamide derivatives often includes screening against various cell lines to determine their cellular effects. These studies are fundamental to understanding the compound's biological activity profile.

A study evaluating a series of methoxyphenyl thiazole carboxamide derivatives tested their cytotoxicity against three human cancer cell lines: liver carcinoma (Huh7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116). The results indicated that most of these compounds exhibited negligible or very weak cytotoxic activities. However, one specific derivative, compound 2f, demonstrated moderate activity with IC₅₀ values of 17.47 µM against the Huh7 cell line and 14.57 µM against the HCT116 cell line nih.gov.

In another investigation, a different series of thiazole carboxamide derivatives were assessed for their cytotoxic effects on normal and cancer cell lines. Most compounds showed negligible activity against normal human liver (LX-2) and human embryonic kidney (Hek293t) cell lines, with IC₅₀ values exceeding 300 µM. An exception was compound 2b, which had IC₅₀ values of 203.71 µM and 116.96 µM against LX-2 and Hek293t cells, respectively. This same compound, 2b, also showed moderate activity against COLO205 (colon adenocarcinoma) and B16F1 (mouse melanoma) cancer cell lines, with IC₅₀ values of 30.79 µM and 74.15 µM, respectively acs.org.

| Compound Derivative | Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|---|

| Compound 2f | Huh7 | Liver Carcinoma | 17.47 |

| Compound 2f | HCT116 | Colorectal Carcinoma | 14.57 |

| Compound 2b | LX-2 | Normal Human Liver | 203.71 ± 1.89 |

| Compound 2b | Hek293t | Normal Human Embryonic Kidney | 116.96 ± 2.05 |

| Compound 2b | COLO205 | Colon Adenocarcinoma | 30.79 |

| Compound 2b | B16F1 | Mouse Melanoma | 74.15 |

In Vitro COX Inhibition Assays

Cyclooxygenase (COX) enzymes are significant targets in pharmacological research. Thiazole carboxamide derivatives have been evaluated for their potential to inhibit COX-1 and COX-2 isoforms.

In one study, a series of novel thiazole carboxamide derivatives were assessed for their inhibitory activity against COX-1 and COX-2 enzymes. The findings showed that the compounds had considerable inhibitory effects on both isoforms. For instance, compound 2a was identified as the most selective inhibitor for COX-2 over COX-1, with a selectivity ratio of 2.766. This compound exhibited an IC₅₀ of 0.958 µM for COX-2 and 2.65 µM for COX-1. The most potent inhibitor against the COX-1 enzyme was compound 2b, with an IC₅₀ of 0.239 µM; it also demonstrated strong activity against COX-2 with an IC₅₀ of 0.191 µM acs.org.

Another research effort synthesized methoxyphenyl thiazole carboxamide derivatives and evaluated their COX suppressant properties. The results revealed potent inhibitory activities across the series. At a concentration of 5 µM, the inhibitory activity against the COX-2 enzyme ranged from 53.9% to 81.5%. Compound 2h was the most potent against COX-2, showing 81.5% inhibition. The most selective compound for COX-2 was 2f, which had a selectivity ratio of 3.67 at the 5 µM concentration nih.gov.

| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Compound 2a | 2.65 | 0.958 | 2.766 |

| Compound 2b | 0.239 | 0.191 | 1.251 |

| Compound 2j | - | 0.957 | 1.507 |

| Compound 2f | Inhibition % at 5µM: 14.7% (COX-1), 53.9% (COX-2) | 3.67 | |

| Compound 2h | Inhibition % at 5µM: 58.2% (COX-1), 81.5% (COX-2) | - |

In Vivo Preclinical Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the biological efficacy of a compound within a complex, living system. These studies are crucial for evaluating the therapeutic potential in specific disease contexts.

Selection of Relevant Animal Species and Disease Models

The choice of animal species and disease model is critical for the relevance of preclinical findings. For neurological and systemic conditions, rodent models are frequently employed. Research on thiazolecarboxamides as cerebral protective agents has utilized mice to model brain hypoxia nih.gov. Specifically, inbred ICR mice have been used to assess the anti-anoxic activity of these compounds nih.gov.

For agricultural applications, such as evaluating fungicidal activity, plant models are used. These in planta studies involve applying the compounds to plants infected with specific pathogens to assess their protective capabilities. Examples of pathogens used in these models include Rhizoctonia solani and Puccinia sorghi Schw on host plants nih.gov.

Assessment of Efficacy in Specific Disease Models

A series of 2-thiazolecarboxamides were synthesized and evaluated for anti-anoxic activity in mice. This model assesses a compound's ability to protect the brain from the effects of oxygen deprivation. Among the tested compounds, N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride (compound 4e) was found to exhibit potent anti-anoxic activity nih.gov. This particular derivative demonstrated greater potency than the reference compounds used in the study nih.gov.

The efficacy of thiazole carboxamide derivatives has also been demonstrated in the context of plant disease control. A novel class of N-thiazol-4-yl-salicylamides was found to be highly active against significant plant pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew) researchgate.net.

Transcriptomic Analysis in Treated Organisms for Target Validation

There is currently no publicly available research detailing the use of transcriptomic analysis to validate the molecular targets of N-Ethyl-thiazolecarboxamide. This type of analysis, which involves the study of the complete set of RNA transcripts produced by the genome, is a powerful tool for understanding the mechanism of action of a compound by observing changes in gene expression following treatment. Such studies would provide critical insights into the pathways modulated by this compound and help confirm its intended biological targets.

Humanized Animal Models and Organotypic Models for Improved Predictiveness in Preclinical Research